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Abstract

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a functionalized heterocyclic compound of
significant interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional
molecule, it incorporates a reactive chloromethyl group and an ethyl ester moiety on the
isoxazole scaffold, making it a versatile building block for the synthesis of more complex
molecular architectures. This document provides a comprehensive overview of its known
physicochemical properties, plausible synthetic routes, chemical reactivity, and standard
analytical workflows. The information is collated from publicly available chemical data and
analogous reactivity studies, offering a technical foundation for researchers utilizing this
reagent.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
are summarized below. It is important to note that while some data are available from chemical
suppliers, experimental values for properties like melting point and density are not widely
published.
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Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 3209-40-3 [1][2]1[3]
Molecular Formula C7HsCINOs3 [11[2][3]
Molecular Weight 189.60 g/mol [1112][3]

| Synonyms | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, 5-(Chloromethyl)isoxazole-3-
carboxylic acid ethyl ester |[3] |

Table 2: Physicochemical Properties

Property Value Reference
Purity 297% [11[2]
Boiling Point 312.4 £ 32.0 °C (Predicted) [3]

| Storage | Room Temperature |[2] |

Synthesis and Reactivity

The synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is not extensively detailed in
peer-reviewed literature; however, a logical synthetic pathway can be inferred from established
iIsoxazole chemistry. The process likely involves a [3+2] cycloaddition to form the isoxazole
ring, followed by functional group manipulation.

Synthetic Pathway

A plausible two-step synthesis begins with the formation of the corresponding hydroxymethyl
isoxazole, which is subsequently chlorinated.

» Step 1: Cycloaddition. Reaction of ethyl nitroacetate with propargy! alcohol in the presence
of a base catalyst (e.g., NaOH) would yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
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This type of cycloaddition-condensation is a known method for forming 3,5-disubstituted
isoxazoles[4][5].

e Step 2: Chlorination. The resulting primary alcohol can be converted to the target
chloromethyl derivative using a standard chlorinating agent such as thionyl chloride (SOCIz)
or phosphorus oxychloride (POCI3)[6].

Ethyl Nitroacetate

Base (e.g., NaOH) Step 1 Ethyl 5-(hydroxymethyl) Thionyl Chloride (SOCI2) Step 2 Ethyl 5-(chloromethyl)
[3+2] Cycloaddition isoxazole-3-carboxylate Chlorination isoxazole-3-carboxylate

Propargyl Alcohol

Click to download full resolution via product page

A plausible two-step synthetic pathway for the target compound.

Chemical Reactivity

The molecule possesses two primary sites of reactivity: the chloromethyl group at the C5
position and the isoxazole ring itself.

e Nucleophilic Substitution: The C5-chloromethyl group is an excellent electrophilic site,
analogous to a benzylic halide. It is highly susceptible to Sn2 reactions with a wide range of
nucleophiles (e.g., amines, thiols, cyanides, alkoxides), making it a key functional handle for
molecular elaboration[6].

» Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage.
Catalytic hydrogenation, typically using palladium on carbon (Pd/C), can open the ring to
yield B-enamino ester derivatives[4][5]. This reaction provides a pathway to acyclic structures
from the heterocyclic precursor.
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Primary reactivity pathways of the title compound.

Experimental Protocols

The following are generalized, illustrative protocols for the synthesis of Ethyl 5-
(chloromethyl)isoxazole-3-carboxylate based on the pathway described above. Researchers
should adapt these methods based on laboratory-specific conditions and safety protocols.

Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-
carboxylate (Intermediate)

This protocol is adapted from the base-catalyzed cycloaddition method for similar isoxazoles[4].

 To a stirred solution of ethyl nitroacetate (1.2 equivalents) and propargyl alcohol (1.0
equivalent) in a suitable solvent (e.g., ethanol/water mixture), slowly add an aqueous
solution of sodium hydroxide (0.1 equivalents) at room temperature.

o Seal the reaction vessel and heat to 50-60 °C. Monitor the reaction by Thin Layer
Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

o Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M
HCI).

o Concentrate the mixture under reduced pressure to remove the organic solvent.

o Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

» Purify the crude residue by flash column chromatography on silica gel to yield the desired
product.

Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-
carboxylate (Final Product)

This protocol is based on standard alcohol-to-chloride conversion methods[6].

Dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in a dry, inert
solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C in an ice bath.

» Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic
amount of dimethylformamide (DMF) may be added to facilitate the reaction.

 Allow the reaction to warm to room temperature and stir until TLC indicates complete
conversion of the starting material.

o Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium
bicarbonate solution to neutralize excess thionyl chloride.

o Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product. Further purification via
chromatography may be performed if necessary.

Spectroscopic Characterization and Analytical
Workflow

While specific spectra for this compound are not readily available, its structure allows for the
prediction of key spectroscopic features.
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e 1H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group
(~1.4 and 4.4 ppm, respectively), a singlet for the chloromethyl protons (~4.8-5.0 ppm), and
a singlet for the isoxazole C4-proton (~6.5-7.0 ppm).

e 13C NMR: Key resonances would include the ester carbonyl (~160-165 ppm), the isoxazole
carbons (C3, C4, C5, typically in the range of 100-170 ppm), the chloromethyl carbon (~35-
45 ppm), and the ethyl group carbons.

e Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a protonated
molecular ion [M+H]*. The isotopic pattern for a single chlorine atom (3>CI/3’Cl in an ~3:1
ratio) would be a definitive feature, appearing as two peaks separated by 2 m/z units (e.g.,
[M+H]* and [M+2+H]*).

A standard workflow for the analysis and purification of the synthesized product is outlined
below.
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Post-synthesis purification and analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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